molecular formula C20H19FN2O B2890952 N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide CAS No. 860610-25-9

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide

Cat. No.: B2890952
CAS No.: 860610-25-9
M. Wt: 322.383
InChI Key: XCIGHBKCKRNVFP-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide is a synthetic compound that features a pyrrole ring, a benzyl group, and a fluorobenzenecarboxamide moiety

Biochemical Analysis

Biochemical Properties

The compound has been found to interact with enzymes such as enoyl ACP reductase and DHFR . These interactions are crucial in biochemical reactions, as they can influence the activity of these enzymes.

Cellular Effects

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide has been observed to have effects on various types of cells. For instance, it has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

A molecular docking investigation revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . This suggests that the compound may exert its effects at the molecular level through these interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: [][5]

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: [][5]

Uniqueness

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide is unique due to the presence of both a pyrrole ring and a fluorobenzenecarboxamide moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for further research and development[5][5].

Properties

IUPAC Name

N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O/c1-14-7-8-15(2)23(14)19-6-4-3-5-17(19)13-22-20(24)16-9-11-18(21)12-10-16/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIGHBKCKRNVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2CNC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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